![molecular formula C22H23NO5 B2761190 2-[1-(9H-芴-9-基甲氧羰基)哌啶-3-基氧基]乙酸 CAS No. 2137692-21-6](/img/structure/B2761190.png)

2-[1-(9H-芴-9-基甲氧羰基)哌啶-3-基氧基]乙酸

货号 B2761190

CAS 编号:

2137692-21-6

分子量: 381.428

InChI 键: UFOXWUUEUQVHLJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

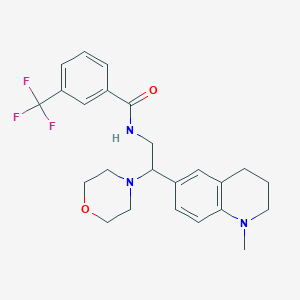

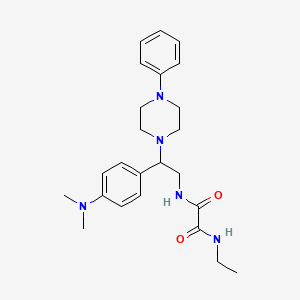

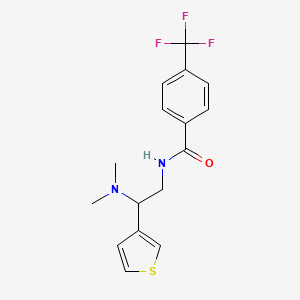

Molecular Structure Analysis

The molecular formula of this compound is C22H23NO4 . The InChI key, which is a unique identifier for chemical substances, is JFQZUENRKJILBT-UHFFFAOYSA-N . This information can be used to further analyze the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid is 365.43 . It is a solid at room temperature . More detailed physical and chemical properties could not be found in the available resources.科学研究应用

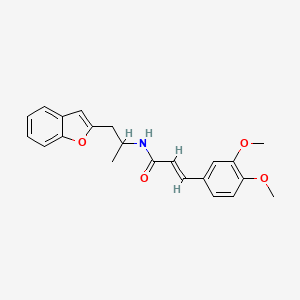

Peptide Synthesis and Solid-Phase Chemistry

- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid (abbreviated as Fmoc-OA) is widely used in peptide synthesis as an Fmoc-protected amino acid building block. The Fmoc group allows for solid-phase peptide synthesis (SPPS), a powerful method for constructing peptides with high purity and specificity. Researchers utilize Fmoc-OA to create custom peptides for drug development, proteomics, and biochemical studies .

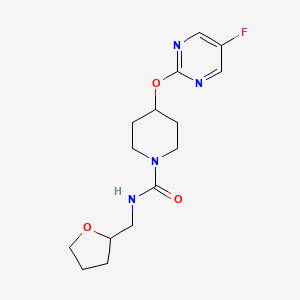

Drug Discovery and Medicinal Chemistry

- Fmoc-OA serves as a crucial intermediate in the synthesis of bioactive compounds. Medicinal chemists use it to design and optimize drug candidates. By incorporating Fmoc-OA into drug scaffolds, researchers can modify pharmacokinetic properties, enhance binding affinity, and improve drug stability. Its versatility makes it valuable in the development of novel pharmaceuticals.

Polymer Chemistry and Materials Science

- Fmoc-OA contributes to the design of functional polymers and materials. Researchers graft it onto polymer chains to introduce specific functionalities, such as biocompatibility or stimuli responsiveness. These modified polymers find applications in drug delivery systems, tissue engineering, and surface coatings.

Organic Synthesis and Chemical Biology

- Chemists employ Fmoc-OA in diverse organic transformations. It participates in reactions like amidation, esterification, and acylation. Additionally, Fmoc-OA derivatives serve as probes for studying enzyme activity, protein-ligand interactions, and cellular processes. Its compatibility with various reaction conditions makes it a versatile tool in chemical biology .

Photolithography and Surface Patterning

- Fmoc-OA has photoprotective properties, allowing it to be used in photolithography and surface patterning. Researchers immobilize Fmoc-OA on surfaces, selectively expose it to UV light, and then remove the Fmoc group. This process creates well-defined patterns for microarrays, biosensors, and microfluidic devices.

Supramolecular Chemistry and Host-Guest Systems

- Fmoc-OA derivatives participate in host-guest interactions. Researchers functionalize it with recognition motifs (e.g., cyclodextrins) to create supramolecular assemblies. These assemblies have applications in drug delivery, molecular sensors, and controlled release systems.

属性

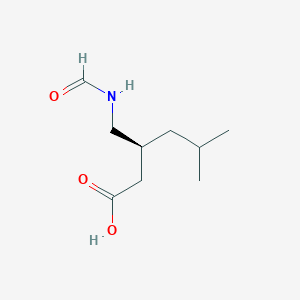

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c24-21(25)14-27-15-6-5-11-23(12-15)22(26)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOXWUUEUQVHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

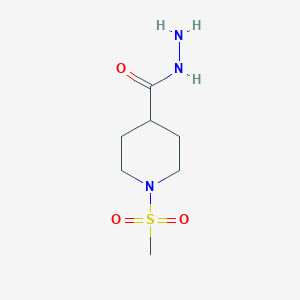

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B2761111.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)

![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)

![2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2761120.png)

![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)